p-Nitrobenzyl 3-methylene-7-(phenoxyacetamido)cepham-4-carboxylate 1-oxide
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Overview
Description
p-Nitrobenzyl 3-methylene-7-(phenoxyacetamido)cepham-4-carboxylate 1-oxide: is a complex organic compound with a molecular formula of C23H21N3O8S This compound is part of the cephalosporin class of antibiotics, which are known for their broad-spectrum antibacterial activity
Preparation Methods
The synthesis of p-Nitrobenzyl 3-methylene-7-(phenoxyacetamido)cepham-4-carboxylate 1-oxide involves multiple steps, typically starting with the preparation of the cepham core structure. The synthetic route may include:
Formation of the cepham core: This is achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenoxyacetamido group: This step involves the reaction of the cepham core with phenoxyacetic acid or its derivatives under suitable conditions.
Addition of the nitrobenzyl group: This is typically done through nucleophilic substitution reactions.
Oxidation: The final step involves the oxidation of the compound to introduce the 1-oxide functionality.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using large-scale reactors and controlled reaction conditions.
Chemical Reactions Analysis
p-Nitrobenzyl 3-methylene-7-(phenoxyacetamido)cepham-4-carboxylate 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxyacetamido group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, strong acids or bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
p-Nitrobenzyl 3-methylene-7-(phenoxyacetamido)cepham-4-carboxylate 1-oxide has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of cephalosporins and related antibiotics.
Biology: The compound’s antibacterial properties make it useful in microbiological studies to understand bacterial resistance mechanisms.
Mechanism of Action
The mechanism of action of p-Nitrobenzyl 3-methylene-7-(phenoxyacetamido)cepham-4-carboxylate 1-oxide involves inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and death of the bacterial cell .
Comparison with Similar Compounds
Similar compounds to p-Nitrobenzyl 3-methylene-7-(phenoxyacetamido)cepham-4-carboxylate 1-oxide include other cephalosporins such as:
Cefalexin: A first-generation cephalosporin with a similar core structure but different side chains.
Cefuroxime: A second-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Ceftriaxone: A third-generation cephalosporin with a broad spectrum of activity and longer half-life.
The uniqueness of this compound lies in its specific side chains, which may confer unique antibacterial properties and potential for overcoming certain bacterial resistance mechanisms.
Properties
CAS No. |
63427-57-6 |
---|---|
Molecular Formula |
C23H21N3O8S |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (6R,7R)-3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C23H21N3O8S/c1-14-13-35(32)22-19(24-18(27)12-33-17-5-3-2-4-6-17)21(28)25(22)20(14)23(29)34-11-15-7-9-16(10-8-15)26(30)31/h2-10,19-20,22H,1,11-13H2,(H,24,27)/t19-,20?,22-,35?/m1/s1 |
InChI Key |
HBKWKOGDTHDLLR-KVDBJTRHSA-N |
Isomeric SMILES |
C=C1CS(=O)[C@@H]2[C@@H](C(=O)N2C1C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)COC4=CC=CC=C4 |
Canonical SMILES |
C=C1CS(=O)C2C(C(=O)N2C1C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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